Pal-VGVAPG (acetate)
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Overview
Description
Pal-VGVAPG (acetate) is a lipidated hexapeptide composed of a fragment of elastin conjugated to palmitic acid . This compound is known for its applications in cosmeceuticals, where it is used for its skin conditioning properties . The peptide sequence Val-Gly-Val-Ala-Pro-Gly is derived from elastin, a protein that provides elasticity to tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pal-VGVAPG (acetate) involves the conjugation of the hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly to palmitic acid . The process typically includes the following steps:
Peptide Synthesis: The hexapeptide is synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Lipidation: The synthesized hexapeptide is then conjugated to palmitic acid through an amide bond formation.
Industrial Production Methods
In industrial settings, the production of Pal-VGVAPG (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput peptide synthesis. The lipidation step is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pal-VGVAPG (acetate) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
Pal-VGVAPG (acetate) has a wide range of scientific research applications:
Cosmeceuticals: Used in formulations for skin conditioning and anti-aging products.
Medicine: Investigated for its potential in enhancing gene transfection efficacy and as a therapeutic agent in neurodegenerative diseases
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Pal-VGVAPG (acetate) involves its interaction with specific molecular targets and pathways:
Elastin Receptor: The peptide binds to the elastin receptor, modulating cellular responses such as cytokine production.
Sirtuin 2: It has been shown to interact with Sirtuin 2, influencing redox homeostasis and neuronal functions.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The peptide affects the expression of PPARγ, which plays a role in inflammation and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide used in cosmeceuticals for its skin conditioning properties.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects and use in skincare products.
N-Prolyl Palmitoyl Tripeptide-56 Acetate: An innovative peptide that boosts collagen and fibronectin production.
Uniqueness
Pal-VGVAPG (acetate) is unique due to its specific hexapeptide sequence derived from elastin, which provides distinct biological activities such as modulating immune responses and enhancing gene transfection efficacy . Its lipidation with palmitic acid enhances its stability and skin penetration, making it highly effective in cosmeceutical applications .
Properties
Molecular Formula |
C40H72N6O10 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C38H68N6O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48;1-2(3)4/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48);1H3,(H,3,4)/t28-,29-,33-,34-;/m0./s1 |
InChI Key |
SIISFKOUPBJFOQ-GYMHTHMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O.CC(=O)O |
Origin of Product |
United States |
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